molecular formula C20H27N5O2S B5334490 N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE

N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5334490
M. Wt: 401.5 g/mol
InChI Key: BTNBHNFXEYHJRL-UHFFFAOYSA-N
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Description

N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the subsequent attachment of the piperazine and acetyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperazine-containing molecules. Examples include:

Uniqueness

N,N,4-TRIMETHYL-2-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-[4-(2-methylphenyl)piperazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-14-7-5-6-8-16(14)25-11-9-24(10-12-25)13-17(26)22-20-21-15(2)18(28-20)19(27)23(3)4/h5-8H,9-13H2,1-4H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNBHNFXEYHJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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